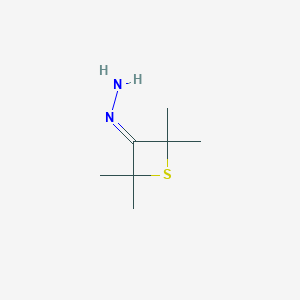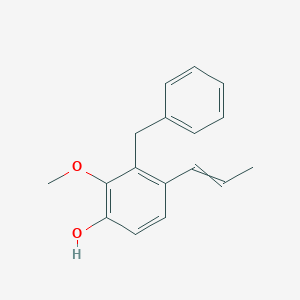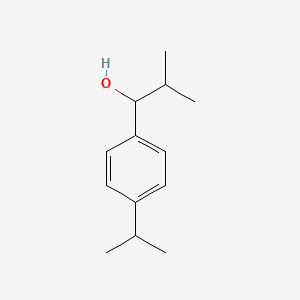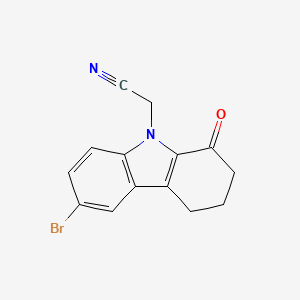
(6-Bromo-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Bromo-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile is an organic compound that belongs to the class of carbazole derivatives. Carbazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic electronics, and materials science. The presence of a bromine atom and a nitrile group in this compound makes it a valuable intermediate for further chemical modifications and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Cyclization: The formation of the tetrahydrocarbazole core is accomplished through cyclization reactions, often involving the use of strong acids or bases as catalysts.
Nitrile Introduction: The nitrile group is introduced through nucleophilic substitution reactions, where a suitable nitrile precursor reacts with the brominated tetrahydrocarbazole intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(6-Bromo-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) are commonly used.
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids or ketones.
科学研究应用
(6-Bromo-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including anticancer and antimicrobial agents.
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its electronic properties.
Materials Science: It is employed in the synthesis of advanced materials with specific optical and electronic properties.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
作用机制
The mechanism of action of (6-Bromo-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and interfering with their normal function. The presence of the bromine atom and nitrile group can enhance its binding affinity and selectivity towards these targets.
相似化合物的比较
Similar Compounds
6-Bromo-1,2,3,4-tetrahydroisoquinoline: Another brominated heterocyclic compound with similar structural features.
6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline: A compound with a similar core structure but different functional groups.
N-(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)-N-(4-methylphenyl)amine: A related carbazole derivative with different substituents.
Uniqueness
(6-Bromo-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile is unique due to the presence of both a bromine atom and a nitrile group, which provide distinct chemical reactivity and potential for diverse applications. Its specific combination of functional groups makes it a valuable intermediate for the synthesis of complex molecules with tailored properties.
属性
CAS 编号 |
88732-43-8 |
|---|---|
分子式 |
C14H11BrN2O |
分子量 |
303.15 g/mol |
IUPAC 名称 |
2-(6-bromo-1-oxo-3,4-dihydro-2H-carbazol-9-yl)acetonitrile |
InChI |
InChI=1S/C14H11BrN2O/c15-9-4-5-12-11(8-9)10-2-1-3-13(18)14(10)17(12)7-6-16/h4-5,8H,1-3,7H2 |
InChI 键 |
ZGUUKHQZEBAOLJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C(=O)C1)N(C3=C2C=C(C=C3)Br)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



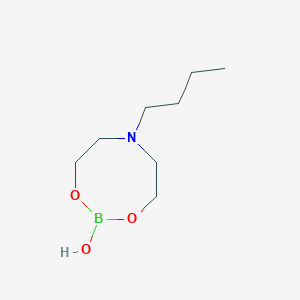
![5-[(4-Chloro-2,3-dihydro-1,1-dioxido-3-thienyl)thio]-3-methyl-1H-1,2,4-triazole](/img/structure/B14144244.png)
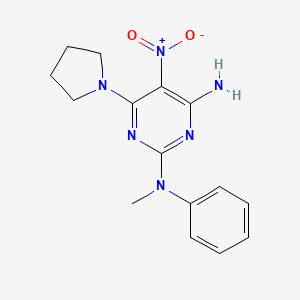
![4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14144266.png)
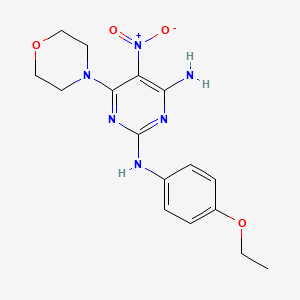
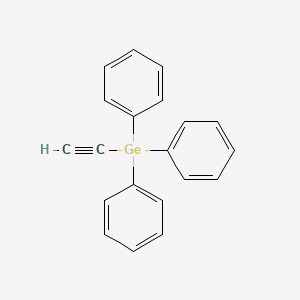
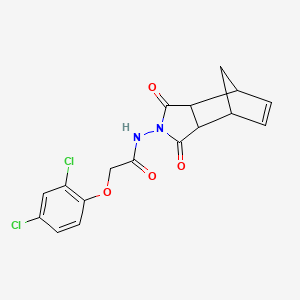
![2-(Iodoethynyl)tricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B14144291.png)
![2-[(14-Propan-2-yl-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaen-6-yl)sulfanyl]acetamide](/img/structure/B14144295.png)
